
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one is a heterocyclic compound that features both furan and quinoxaline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one typically involves the condensation of a furan derivative with a quinoxaline derivative under specific reaction conditions. One common method involves the use of a furan-2-carbaldehyde and 2-aminobenzamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoxaline moiety can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydroquinoxaline derivatives, and various substituted furan derivatives.
科学研究应用
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
相似化合物的比较
Similar Compounds
2,3-Di(furan-2-yl)quinoxaline: This compound also contains furan and quinoxaline moieties but differs in the substitution pattern.
2-quinoxalin-2-yl-furan-3-ol: Another related compound with a different functional group attached to the furan ring.
(E)-3-(furan-2-yl)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]prop-2-enamide: A more complex derivative with additional functional groups.
Uniqueness
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of furan and quinoxaline moieties makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H10N2O3 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC 名称 |
3-[2-(furan-2-yl)-2-oxoethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C14H10N2O3/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-7H,8H2,(H,16,18) |
InChI 键 |
XFRKAGFOYSTTCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


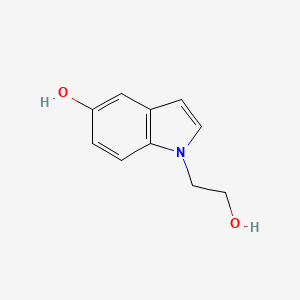
![7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B14869523.png)
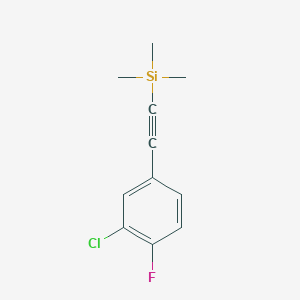
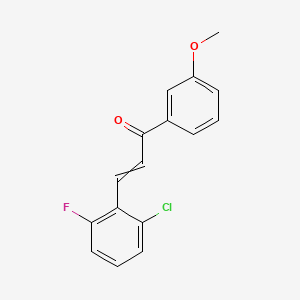
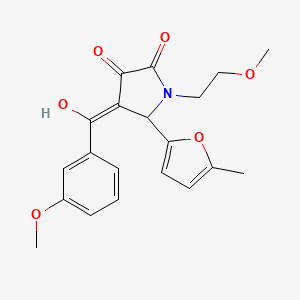
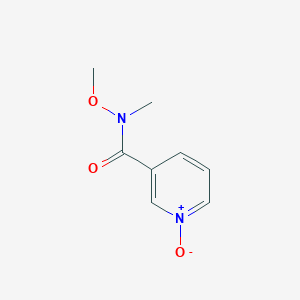
![(3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14869542.png)
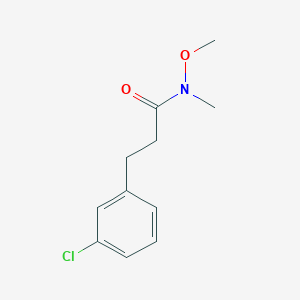
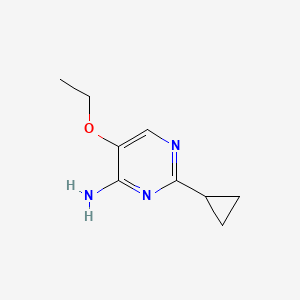

![2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14869562.png)
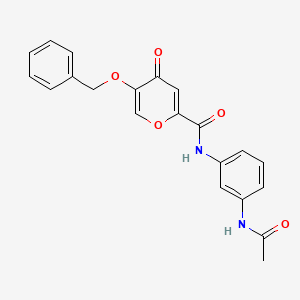
![hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B14869587.png)
